molecular formula C8H18Br2N2 B1598792 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide CAS No. 5845-29-4

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

Cat. No.: B1598792
CAS No.: 5845-29-4
M. Wt: 302.05 g/mol
InChI Key: KCYOYVPMBWCTJZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide (CAS: 5845-29-4) is a brominated piperazine derivative with the molecular formula C₈H₁₉Br₃N₂ and a molecular weight of 382.96 g/mol. It is a white to off-white powder with a boiling point of 337.8°C and a density of 1.257 g/cm³. The compound is typically stored at room temperature and is commercially available in high-purity grades (99%–99.999%) for research and industrial applications .

Its structure features a 4-methylpiperazine core linked to a 3-bromopropyl chain, with two hydrobromic acid counterions. The bromopropyl group enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly for alkylation reactions or as a precursor to more complex bioactive molecules. Safety data indicate hazards related to skin/eye irritation and respiratory discomfort (H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name

1-(3-bromopropyl)-4-methylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.2BrH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXWAIBJJHOUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCBr.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-29-4
Record name 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 4-methylpiperazine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the dihydrobromide salt.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

    Addition Reactions: The compound can undergo addition reactions with various electrophiles, leading to the formation of more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions include various substituted piperazines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound valuable in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Alkyl vs. Aryl Substituents
  • 1-(3-Chloropropyl)-4-methylpiperazine ():

    • Molecular formula : C₈H₁₈ClN₂
    • Key difference : Chlorine replaces bromine on the propyl chain.
    • Synthetic utility : Used in the synthesis of selenide derivatives (e.g., RSe-1) via reactions with diphenyl diselenide. The lower atomic weight and electronegativity of chlorine may reduce reactivity compared to bromine .
  • 1-(4-Bromophenyl)-4-methylpiperazine (): Molecular formula: C₁₁H₁₅BrN₂ Key difference: A bromophenyl group replaces the bromopropyl chain.
Heterocyclic Modifications
  • 1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine (): Key difference: Incorporates a 6-fluoro-benzisoxazole moiety.

Counterion Variations

  • 1-(3-Bromopropyl)-4-methylpiperazine Dihydrochloride ():

    • Molecular formula : C₈H₁₈BrCl₂N₂
    • Key difference : Hydrochloride salt instead of dihydrobromide.
    • Impact : Alters solubility and crystallinity; hydrochloride salts often exhibit higher aqueous solubility .
  • Methylpiperazine Trifluoroacetate Salts ():

    • Example : Compounds 4 and 5 (trifluoroacetate salts).
    • Application : Used in G-quadruplex DNA-targeting anticancer agents. The trifluoroacetate counterion improves HPLC purification efficiency .

Functional Group Additions

  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine (): Key difference: Contains a naphthaleneoxypropargyl group. Application: Complexation with β-cyclodextrin enhances solubility and immunomodulatory activity, stimulating CD4+/CD8+ T-cells and myeloid cells .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Applications References
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide C₈H₁₉Br₃N₂ 382.96 Bromopropyl, methyl Dihydrobromide Organic synthesis intermediate
1-(3-Chloropropyl)-4-methylpiperazine C₈H₁₈ClN₂ 193.70 Chloropropyl, methyl None (free base) Precursor to selenide derivatives
1-(4-Bromophenyl)-4-methylpiperazine C₁₁H₁₅BrN₂ 255.16 Bromophenyl, methyl None (free base) Receptor modulation
1-(3-Bromopropyl)-4-(3-chlorophenyl)piperazine dihydrochloride C₁₃H₁₈BrCl₂N₂ 362.09 Bromopropyl, chlorophenyl Dihydrochloride Research chemical
Naphthaleneoxypropargyl-piperazine-β-CD complex C₄₄H₅₄N₂O₂₈ ~1100 (estimated) Naphthaleneoxypropargyl, methyl None (complexed) Immunomodulation

Biological Activity

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide is an organic compound with potential biological activities that are of interest in pharmacological research. This compound belongs to the piperazine class, which has been widely studied for its diverse pharmacological properties, including neuroprotective, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

  • Chemical Formula: C8_8H19_{19}Br3_3N2_2
  • Molecular Weight: 382.96 g/mol
  • IUPAC Name: 1-(3-bromopropyl)-4-methylpiperazine; dihydrobromide
  • Appearance: Powder
  • Boiling Point: 337.8 °C at 760 mmHg
  • Density: 1.257 g/cm³

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. The compound may exert its effects through:

  • Modulation of Neurotransmitter Release: Similar compounds have been shown to influence neurotransmitter release, particularly glutamate, which is crucial in neuroprotective mechanisms.
  • Antimicrobial Activity: Piperazine derivatives often exhibit antibacterial and antifungal properties, suggesting potential applications in treating infections.

Neuroprotective Effects

Research indicates that piperazine derivatives can modulate neuronal activity and protect against excitotoxicity caused by excessive glutamate release. For instance, studies have shown that certain piperazine compounds can inhibit calcium influx in neurons, which is a trigger for glutamate release, thereby offering neuroprotection in models of neurodegenerative diseases.

Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) against various pathogens can provide insights into their potential as therapeutic agents.

PathogenMIC (μM)
Staphylococcus aureus2
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

This table summarizes the antimicrobial efficacy of related piperazine compounds, suggesting that while some show significant activity against specific bacteria, others may require further structural optimization to enhance their effectiveness.

Case Studies and Research Findings

  • Neuroprotective Study : A study demonstrated that a related piperazine derivative significantly reduced neuronal damage in a rat model of kainic acid-induced excitotoxicity. The compound's ability to suppress glutamate release was highlighted as a key mechanism for its neuroprotective effects.
  • Antimicrobial Evaluation : In vitro studies on various piperazine derivatives indicated that modifications to the piperazine ring could enhance antibacterial and antifungal activities. Compounds with longer alkyl chains showed improved interaction with bacterial membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 2
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1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

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